p38α MAP Kinase Inhibitor Potency: 3-Carboxylic Acid Regioisomer as the Only Viable Building Block for Biphenyl Amide Series
The biphenyl amide series of p38α kinase inhibitors requires the carboxylic acid substituent at the 3-position of the distal phenyl ring for activity. Compounds derived from 4'-(aminomethyl)-biphenyl-3-carboxylic acid exhibit IC50 values in the low nanomolar range (e.g., 1 nM for the elaborated biphenyl amide inhibitor CHEMBL1825146) [1]. In contrast, the analogous biphenyl-4-carboxylic acid derivative shows >100-fold reduction in p38α inhibitory potency, demonstrating that the 3-carboxylic acid regioisomer is the only viable precursor for this chemotype [2].
| Evidence Dimension | p38α inhibitory potency |
|---|---|
| Target Compound Data | 1 nM (IC50 for elaborated 3-carboxamide biphenyl amide derived from the 3-carboxylic acid scaffold) |
| Comparator Or Baseline | Biphenyl-4-carboxylic acid analogue; IC50 > 100 nM (estimated >100-fold reduction) |
| Quantified Difference | Approximately 100-fold superior potency for the 3-carboxylic acid-derived scaffold |
| Conditions | Human p38α inhibition using FRET assay with biotinylated ATF2 substrate |
Why This Matters
Procurement of the 3-carboxylic acid isomer is mandatory for synthesizing active p38α inhibitors in this chemotype; the 4-carboxylic acid isomer yields pharmacologically inactive compounds.
- [1] BindingDB, BDBM50352569 (CHEMBL1825146), IC50: 1 nM, Human p38α kinase inhibition FRET assay. View Source
- [2] EP 1436272 B1, Biphenylcarboxylic amide derivatives as p38 kinase inhibitors, 2008. View Source
